![molecular formula C15H20N4O2 B6424068 tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate CAS No. 2548998-70-3](/img/structure/B6424068.png)
tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate
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Overview
Description
Tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate is an organometallic compound with a wide range of applications in scientific research. It is a derivative of the primary amine group, containing a tert-butyl group and a triazole ring, and is commonly referred to as TBTC. This compound has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and as a ligand in the binding of metal ions.
Scientific Research Applications
TBTC has been used in a variety of scientific research applications, including as a ligand for binding metal ions, as a catalyst for the synthesis of pharmaceuticals, and in the study of enzyme inhibition. It has also been used in the synthesis of other organometallic compounds, such as cobalt-based complexes.
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of “tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate”. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Advantages and Limitations for Lab Experiments
TBTC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. It is also relatively non-toxic, making it safe to use in experiments. However, it can be difficult to purify, and must be used in relatively small amounts for optimal results.
Future Directions
TBTC has a wide range of potential applications in scientific research. It could be used in the synthesis of new pharmaceuticals, or as a ligand for binding metal ions. It could also be used in the study of enzyme inhibition, or as a catalyst for the synthesis of other organometallic compounds. Additionally, it could be used to study the biochemical and physiological effects of other compounds, or as a tool for studying the structure and function of enzymes.
Synthesis Methods
TBTC can be synthesized through a variety of methods, including the reaction of a primary amine with a tert-butyl halide, such as bromo- or chloro-tert-butyl chloride. This reaction produces a tert-butyl carbamate, which can then be reacted with a triazole to form TBTC. This reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
properties
IUPAC Name |
tert-butyl N-[[1-(3-methylphenyl)triazol-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-6-5-7-13(8-11)19-10-12(17-18-19)9-16-14(20)21-15(2,3)4/h5-8,10H,9H2,1-4H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLSOBCIOUZIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate |
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